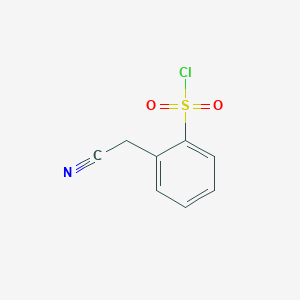![molecular formula C20H23N3O7S2 B2435100 (Z)-3,4,5-trimetoxí-N-(3-(2-metoxietil)-6-sulfamoilbenzo[d]tiazol-2(3H)-ilideno)benzamida CAS No. 865159-79-1](/img/structure/B2435100.png)
(Z)-3,4,5-trimetoxí-N-(3-(2-metoxietil)-6-sulfamoilbenzo[d]tiazol-2(3H)-ilideno)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole derivatives are a significant class of compounds with a wide range of biological activities. They have been widely used in medical, industrial, biological and potential drug industries . They are found in various natural products in organic chemistry .
Synthesis Analysis
Benzothiazole derivatives can be synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The reaction of benzothiazole derivatives can be monitored by thin layer chromatography (TLC) .Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis completo de las aplicaciones de investigación científica del compuesto (Z)-3,4,5-trimetoxí-N-(3-(2-metoxietil)-6-sulfamoilbenzo[d]tiazol-2(3H)-ilideno)benzamida, también conocido como 3,4,5-trimetoxí-N-[(2Z)-3-(2-metoxietil)-6-sulfamoil-2,3-dihidro-1,3-benzotiazol-2-ilideno]benzamida:
Actividad antioxidante
Este compuesto ha mostrado propiedades antioxidantes significativas. Los antioxidantes son cruciales para proteger las células del daño causado por los radicales libres. La presencia de grupos metoxí en la estructura mejora su capacidad para eliminar los radicales libres, lo que lo convierte en un posible candidato para prevenir enfermedades relacionadas con el estrés oxidativo .
Aplicaciones antibacterianas
La investigación indica que este compuesto exhibe actividad antibacteriana contra varias bacterias grampositivas y gramnegativas. Su estructura única le permite interferir con la síntesis o función de la pared celular bacteriana, lo que lo convierte en un candidato prometedor para el desarrollo de nuevos agentes antibacterianos .
Potencial anticancerígeno
El compuesto ha sido estudiado por sus posibles propiedades anticancerígenas. Puede inducir la apoptosis (muerte celular programada) en las células cancerosas, inhibir la proliferación celular e interferir con las vías de señalización de las células cancerosas. Estas propiedades lo convierten en un posible candidato para la investigación de terapias contra el cáncer .
Efectos neuroprotectores
Los estudios sugieren que este compuesto puede tener efectos neuroprotectores, que podrían ser beneficiosos para tratar enfermedades neurodegenerativas como el Alzheimer y el Parkinson. Sus propiedades antioxidantes ayudan a reducir el estrés oxidativo en las células neuronales, protegiéndolas así del daño .
Propiedades antiinflamatorias
El compuesto ha demostrado efectos antiinflamatorios en varios estudios in vitro e in vivo. Puede inhibir la producción de citocinas proinflamatorias y reducir la inflamación, lo que lo convierte en un posible candidato para tratar enfermedades inflamatorias .
Uso potencial en sistemas de administración de fármacos
La estructura química única de este compuesto permite su uso en sistemas de administración de fármacos. Se puede modificar para mejorar la solubilidad, estabilidad y biodisponibilidad de los fármacos, mejorando su eficacia terapéutica.
Estas aplicaciones resaltan la versatilidad y el potencial de this compound en varios campos de investigación científica.
Research on Chemical Intermediates ACG Publications MDPI Springer : Research on Chemical Intermediates : ACG Publications : MDPI
Mecanismo De Acción
Target of Action
The primary targets of this compound are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in memory and cognition. MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
The compound interacts with its targets by inhibiting their enzymatic activity. It has been shown to display significant inhibitory activity against both AChE and MAO-B enzymes . The inhibition of these enzymes leads to an increase in the levels of acetylcholine and dopamine in the brain, thereby improving cognitive function and mood .
Biochemical Pathways
The inhibition of AChE and MAO-B affects several biochemical pathways. Increased acetylcholine levels enhance cholinergic signaling, which is known to improve cognitive performance. Increased dopamine levels can lead to improved mood and motivation. Additionally, this compound has been shown to prevent the formation of beta-amyloid plaques, which are a hallmark of AD .
Result of Action
The molecular and cellular effects of the compound’s action include increased levels of acetylcholine and dopamine in the brain, improved cognitive function, and mood, and reduced formation of beta-amyloid plaques . These effects could potentially slow the progression of AD and alleviate some of its symptoms.
Safety and Hazards
While specific safety and hazard information for “(Z)-3,4,5-trimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is not available, it’s important to note that benzothiazole derivatives, like many chemical compounds, should be handled with care. Some benzothiazole derivatives have been associated with side effects such as nausea, diarrhea, weakness, dizziness, urinary incontinence, and insomnia .
Direcciones Futuras
Benzothiazole derivatives have shown promise in the treatment of Alzheimer’s disease and other conditions, but more research is needed to fully understand their potential . Future studies may focus on optimizing the synthesis process, exploring new derivatives, and conducting in-depth biological activity studies.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O7S2/c1-27-8-7-23-14-6-5-13(32(21,25)26)11-17(14)31-20(23)22-19(24)12-9-15(28-2)18(30-4)16(10-12)29-3/h5-6,9-11H,7-8H2,1-4H3,(H2,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKNWRMUMRTEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[4-Chloro-3-[ethyl(phenyl)sulfamoyl]anilino]-2-oxoethyl] 2,6-dichloropyridine-4-carboxylate](/img/structure/B2435017.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2435018.png)
![2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2435020.png)

![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)
![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)
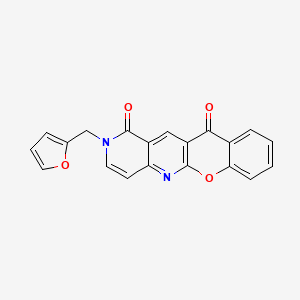
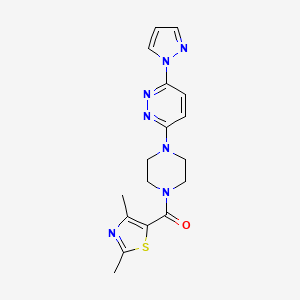
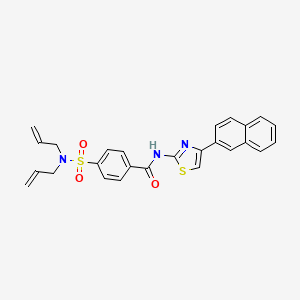
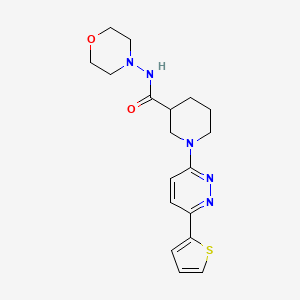
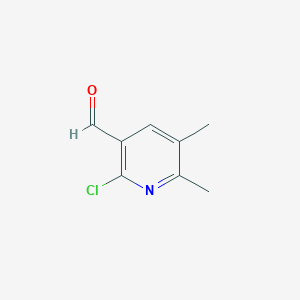
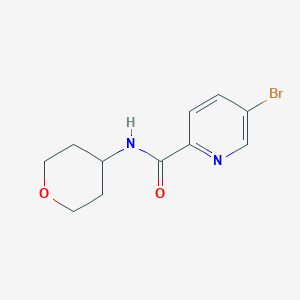
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2435037.png)
